4-Hydroxybenzaldehyde-13C
Overview
Description
4-Hydroxybenzaldehyde-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 4-Hydroxybenzaldehyde. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzaldehyde-13C can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, which produces isomeric hydroxy benzal chlorides. These intermediates are then hydrolyzed to yield 4-Hydroxybenzaldehyde . The incorporation of the carbon-13 isotope can be achieved by using carbon-13 labeled reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is crucial in this process to produce the desired isotope-labeled compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.
Reduction: It can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base can oxidize this compound to 4-hydroxybenzoic acid.
Reduction: Sodium borohydride can be used to reduce this compound to 4-hydroxybenzyl alcohol.
Substitution: Bromine in acetic acid can be used for bromination reactions.
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid
Reduction: 4-Hydroxybenzyl alcohol
Substitution: 3-Bromo-4-hydroxybenzaldehyde
Scientific Research Applications
4-Hydroxybenzaldehyde-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzaldehyde-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as amine oxidase, which plays a role in neurotransmitter metabolism . The presence of the carbon-13 isotope allows for detailed studies of these interactions using nuclear magnetic resonance spectroscopy and other analytical techniques.
Comparison with Similar Compounds
4-Hydroxybenzaldehyde-13C can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde: Another isomer of hydroxybenzaldehyde with different chemical properties and reactivity.
3-Hydroxybenzaldehyde: Another isomer with unique applications and reactivity.
4-Hydroxybenzaldehyde: The non-labeled version of the compound, which lacks the carbon-13 isotope and is used in different applications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed studies using advanced analytical techniques that are not possible with the non-labeled version.
Properties
IUPAC Name |
4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHHSNMVTDWUBI-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH]=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583841 | |
Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152404-52-9 | |
Record name | 4-Hydroxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152404-52-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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